
N-(4-bromo-2-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)methanesulfonamide is a chemical compound with the CAS Number: 330468-71-8 . It has a molecular weight of 264.14 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10BrNO2S/c1-6-5-7(9)3-4-8(6)10-13(2,11)12/h3-5,10H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 139-140°C . The compound’s molecular formula is C8H10BrNO2S .Applications De Recherche Scientifique
Computational and Structural Studies
Density Functional Theory (DFT) Investigations : A study conducted by Karabacak, Cinar, and Kurt (2010) employed DFT to investigate the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and its derivatives. This research provides insight into the electronic structure and properties of such compounds, serving as a foundational step for further applications in material science and molecular engineering (Karabacak, Cinar, & Kurt, 2010).
X-Ray Diffraction Analysis : Mphahlele and Maluleka (2021) described a one-pot synthesis method leading to N-(2-cyanophenyl)disulfonamides, characterized by various spectroscopic techniques and X-ray diffraction. Their work not only sheds light on the structural aspects of these compounds but also on the efficiency of synthesis methods that can be applied to related sulfonamide derivatives (Mphahlele & Maluleka, 2021).
Synthesis and Chemical Reactivity
Pd-Catalyzed Cross-Coupling : Rosen et al. (2011) reported a high-yielding, Pd-catalyzed cross-coupling method for methanesulfonamide with aryl bromides and chlorides, eliminating concerns over genotoxic impurities. This technique is crucial for the synthesis of complex organic compounds, including pharmaceuticals, highlighting the utility of methanesulfonamide derivatives in organic synthesis (Rosen et al., 2011).
Chemoselective N-Acylation : Kondo et al. (2000) developed storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating good chemoselectivity in N-acylation reactions. Their research contributes significantly to the field of synthetic chemistry, offering a method for selective functionalization of amides (Kondo et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-5-7(9)3-4-8(6)10-13(2,11)12/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZNYCBPKRPFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



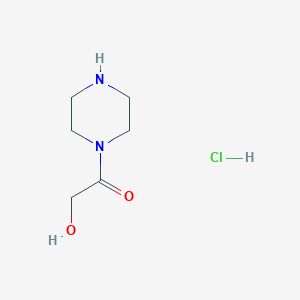
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B3260349.png)

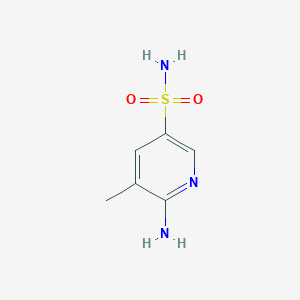


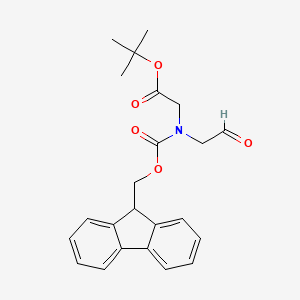
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]cyclohexanecarboxamide](/img/structure/B3260385.png)
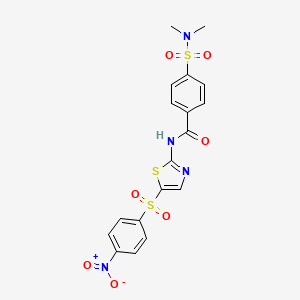
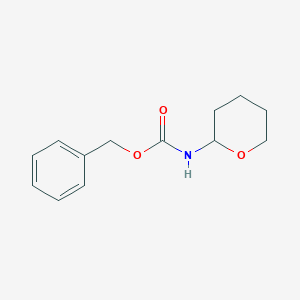
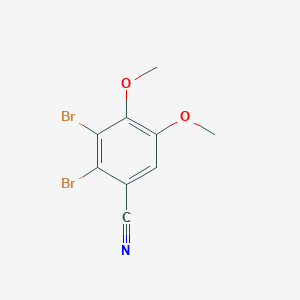

![[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3260417.png)
